1-(4-Fluorophenyl)-3-phenoxypropan-1-one
Overview
Description
1-(4-Fluorophenyl)-3-phenoxypropan-1-one is a useful research compound. Its molecular formula is C15H13FO2 and its molecular weight is 244.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Beta-Adrenoceptor Activity
A series of compounds including derivatives of 1-(4-Fluorophenyl)-3-phenoxypropan-1-one were synthesized and evaluated for their beta-adrenoceptor activity. Certain compounds demonstrated potent beta 1-blockade with minimal beta 2-blockade, also exhibiting partial agonist activity. This finding suggests potential applications in cardiovascular research and drug development (Machin et al., 1983).
Anaerobic Transformation in Environmental Studies
Isomeric fluorophenols, similar to this compound, were utilized to explore the anaerobic transformation of phenol to benzoate. This research helps in understanding the environmental fate of phenolic compounds and their transformation in anaerobic conditions, relevant for pollution and waste management studies (Genthner et al., 1989).
Crystal Structure and Multicomponent Reactions
The compound 1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one was used in a multicomponent reaction to synthesize a novel spiro compound. The study provides insights into the structural aspects and potential synthetic applications of fluorophenyl compounds in medicinal chemistry and material science (Sharma et al., 2013).
Beta 3-Adrenergic Agonists Research
Derivatives of this compound were investigated for their role as selective beta 3-adrenergic agonists, highlighting their potential in studying brown adipose tissue and thermogenesis. This research could contribute to obesity treatment strategies by targeting metabolic rate and weight gain (Howe et al., 1992).
Antitumor Agent Development
Research into 2-phenylquinolin-4-ones derivatives, including those with a fluorophenyl group, has led to the discovery of potent anticancer agents. These compounds exhibit significant cytotoxic activity against various cancer cell lines, offering a promising avenue for the development of new cancer therapies (Chou et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as fluorophenyl and phenoxy groups, often interact with various enzymes and receptors in the body. These could include enzymes involved in metabolic processes or receptors that modulate cellular signaling .
Mode of Action
The compound might bind to its target, altering the target’s activity. This could lead to changes in cellular processes, such as signal transduction or metabolic pathways .
Biochemical Pathways
Depending on the specific targets of the compound, various biochemical pathways could be affected. For example, if the compound targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors such as the compound’s solubility, stability, and molecular size could influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in cellular metabolism to alterations in signal transduction pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-phenoxypropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c16-13-8-6-12(7-9-13)15(17)10-11-18-14-4-2-1-3-5-14/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXBGQOCAWMCHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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